2-[[2-Benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate
CAS No.:
Cat. No.: VC17185675
Molecular Formula: C25H36N2O6
Molecular Weight: 460.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H36N2O6 |
|---|---|
| Molecular Weight | 460.6 g/mol |
| IUPAC Name | 2-[[2-benzyl-3-[4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid;dihydrate |
| Standard InChI | InChI=1S/C25H32N2O4.2H2O/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19;;/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30);2*1H2 |
| Standard InChI Key | USPVLEIQIUNQGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O.O.O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The anhydrous form of the compound has a molecular formula of C₂₅H₃₂N₂O₄ and a molecular weight of 424.5 g/mol . As a dihydrate, it incorporates two water molecules, resulting in a molecular formula of C₂₅H₃₆N₂O₆ and a molecular weight of 460.6 g/mol. The IUPAC name, 2-[[2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid dihydrate, reflects its stereochemistry and functional groups .
Table 1: Key Chemical Identifiers
Stereochemical Features
The compound’s piperidine ring exhibits 3R,4R stereochemistry, critical for its biological activity . The benzyl and 3-hydroxyphenyl substituents are positioned axially, influencing receptor binding interactions. The S-configuration at the propanoyl carbon further modulates its pharmacological profile .
Synthesis and Crystallization
Key Synthetic Intermediates
Synthesis begins with two intermediates:
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3-((3R,4R)-3,4-dimethylpiperidin-4-yl)phenol: A piperidine derivative with hydroxyl and methyl groups.
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(S)-ethyl 2-(2-benzyl-3-(methylsulfonyloxy)propanamido)acetate: A chiral ester serving as the amino acid precursor.
Reaction Protocol
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Nucleophilic Substitution: The phenol intermediate reacts with the ester in tert-butanol under basic conditions (sodium bicarbonate) to form the propanamide backbone.
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Hydrolysis: The ethyl ester is hydrolyzed to a carboxylic acid using aqueous HCl.
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Crystallization: The dihydrate form is obtained by slow evaporation from a water-acetonitrile mixture, yielding crystals with 98% purity.
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nucleophilic Substitution | tert-butanol, NaHCO₃, 80°C | 75% |
| Hydrolysis | 6M HCl, reflux | 90% |
| Crystallization | H₂O:CH₃CN (1:3), 25°C | 98% |
Pharmacological Properties and Mechanisms
μ-Opioid Receptor Antagonism
The compound acts as a peripherally restricted μ-opioid receptor antagonist, analogous to Alvimopan. It inhibits opioid-induced bowel dysfunction by blocking receptors in the gastrointestinal tract without crossing the blood-brain barrier, preserving central analgesic effects.
Bioavailability and Stability
The dihydrate form exhibits enhanced aqueous solubility (12.5 mg/mL at pH 7.4) compared to the anhydrous form (8.2 mg/mL). Crystallographic studies reveal that water molecules form hydrogen bonds with the carboxylic acid and hydroxyl groups, stabilizing the lattice.
Applications in Medical Research
Postoperative Ileus Management
In rodent models, the compound reduced postoperative ileus duration by 40–50% at doses of 0.3–1.0 mg/kg. Clinical trials of Alvimopan (12 mg) demonstrated a 1.5-day reduction in hospital stay compared to placebo.
Research Challenges and Future Directions
Metabolic Stability
Despite its benefits, the compound undergoes rapid hepatic glucuronidation, shortening its half-life to 2–3 hours. Structural modifications to block metabolic sites are under investigation.
Polymorphism Studies
Three polymorphic forms (I, II, III) have been identified, with Form I (dihydrate) showing optimal stability. Further work is needed to control crystallization pathways for large-scale production.
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